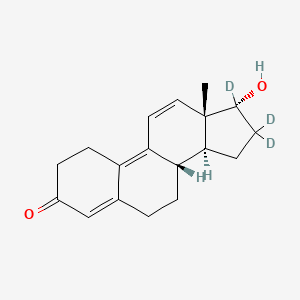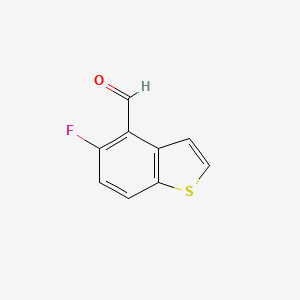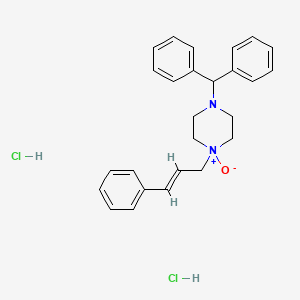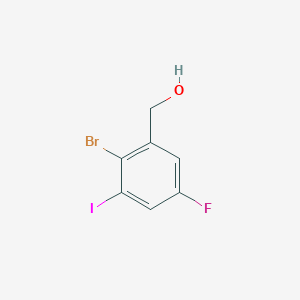
1-chloro-N-methyl-1-phenylpropan-2-amine HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-chloro-N-methyl-1-phenylpropan-2-amine hydrochloride is a chemical compound with the molecular formula C10H14ClN It is a member of the phenylpropanamine class, which is characterized by the presence of a phenyl group attached to a propanamine backbone
Méthodes De Préparation
The synthesis of 1-chloro-N-methyl-1-phenylpropan-2-amine hydrochloride can be achieved through several routes. One common method involves the reaction of N-methyl-1-phenylpropan-2-amine with thionyl chloride, which results in the formation of the desired compound. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product .
Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to ensure the quality of the final product .
Analyse Des Réactions Chimiques
1-chloro-N-methyl-1-phenylpropan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-chloro-N-methyl-1-phenylpropan-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Mécanisme D'action
The mechanism of action of 1-chloro-N-methyl-1-phenylpropan-2-amine hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, leading to changes in biochemical pathways. Its effects on receptors can modulate cellular signaling and physiological responses .
Comparaison Avec Des Composés Similaires
1-chloro-N-methyl-1-phenylpropan-2-amine hydrochloride can be compared with other similar compounds, such as:
N-methyl-1-phenylpropan-2-amine: This compound lacks the chlorine atom and has different chemical reactivity and biological activity.
1-phenylpropan-2-amine: This compound lacks both the chlorine and methyl groups, resulting in distinct chemical and biological properties.
1-chloro-2-methyl-2-phenylpropane: This compound has a different substitution pattern on the phenylpropanamine backbone, leading to unique chemical behavior .
The uniqueness of 1-chloro-N-methyl-1-phenylpropan-2-amine hydrochloride lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity.
Propriétés
Numéro CAS |
25394-33-6 |
|---|---|
Formule moléculaire |
C10H15Cl2N |
Poids moléculaire |
220.14 g/mol |
Nom IUPAC |
1-chloro-N-methyl-1-phenylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H14ClN.ClH/c1-8(12-2)10(11)9-6-4-3-5-7-9;/h3-8,10,12H,1-2H3;1H |
Clé InChI |
ICZRAESMLGJTOQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C1=CC=CC=C1)Cl)NC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[2,6-Difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]phenoxy]hexyl prop-2-enoate](/img/structure/B13428622.png)

![Deschlorodesloratadine Hydrochloride (6,11-Dihydro-11-(piperidin-4-ylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine Hydrochloride)](/img/structure/B13428627.png)
![(3aR,4R,5R,6aS)-4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B13428635.png)
![(2RS)-2-[(4-Chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine Nitrate](/img/structure/B13428638.png)
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-purin-9-yloxolan-2-yl]methyl benzoate](/img/structure/B13428646.png)


![(4-nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-[[(2R)-2-(prop-2-enoxycarbonylamino)propanoyl]amino]propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate](/img/structure/B13428662.png)

![4-Fluorobenzo[b]thiophene-6-carbaldehyde](/img/structure/B13428694.png)

